DL-2-Methyl-d3-butyric acid

Description

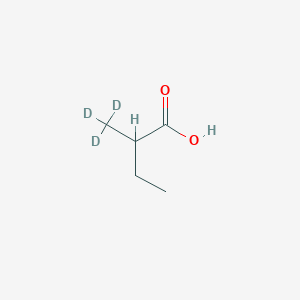

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to DL-2-Methyl-d3-butyric Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental protocols, and metabolic significance of DL-2-Methyl-d3-butyric acid. This deuterated isotopologue of 2-methylbutyric acid serves as a valuable tool in metabolic research, analytical chemistry, and drug development, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Core Chemical and Physical Properties

This compound is the deuterated form of DL-2-methylbutyric acid, a racemic mixture of a branched-chain fatty acid. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group at the second carbon. While specific physical data for the deuterated form is limited, the properties are generally comparable to the non-deuterated compound.

| Property | Value (this compound) | Value (DL-2-Methylbutyric Acid) | Reference |

| CAS Number | 95926-92-4 | 116-53-0 | [1] |

| Molecular Formula | C₅H₇D₃O₂ | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 105.15 g/mol | 102.13 g/mol | [1][2] |

| Appearance | - | Clear colorless to pale yellow liquid | [2] |

| Odor | - | Pungent, acrid, cheesy | [2][3] |

| Melting Point | - | -70 °C | [2] |

| Boiling Point | - | 176-177 °C (lit.) | [2][4] |

| Density | - | 0.936 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | - | n20/D 1.405 (lit.) | [2][4] |

| Water Solubility | - | 45 g/L (20 °C) | [2] |

| pKa | - | 4.8 (at 25 °C) | [2] |

| Vapor Pressure | - | 0.5 mmHg (20 °C) | [2][4] |

| LogP | - | 1.8 (at 25 °C) | [2] |

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for 2-methylbutyric acid have been established, which can be adapted for the synthesis of its deuterated analogues by using appropriate deuterated starting materials.

-

From Valine (via Diazotization Hydrolysis): A common laboratory-scale synthesis involves using the amino acid L-valine as a starting material. The process proceeds through diazotization of the amino group, followed by hydrolysis to yield the corresponding hydroxy acid, (S)-2-hydroxy-3-methylbutyric acid.[5] Subsequent steps can convert this intermediate to the target compound.

-

Grignard Reaction: A versatile method involves the Grignard reaction between 2-chlorobutane (B165301) and carbon dioxide.[3] To synthesize the d3-analogue, a deuterated Grignard reagent would be required.

-

Oxidation of Amyl Alcohol: 2-Methylbutyric acid can be prepared by the oxidation of fermentation amyl alcohol (fusel oil), which contains 2-methyl-1-butanol.[3]

-

Decarboxylation of Malonic Acid Derivative: The compound can be synthesized via the decarboxylation of methylethylmalonic acid upon heating.[3]

Below is a generalized workflow for a synthetic approach.

Caption: Generalized workflow for the synthesis of 2-Methylbutyric acid.

Analytical Protocols: Quantification by GC-FID

Gas chromatography with flame ionization detection (GC-FID) is a standard method for the analysis and quantification of short-chain fatty acids like 2-methylbutyric acid in various matrices, including biological samples and food products.[6] this compound is an ideal internal standard for this analysis due to its similar chemical behavior and distinct mass.

Sample Preparation and Derivatization Protocol:

-

Fat Extraction: Extract the total fat content from the sample.

-

Internal Standard Spiking: Weigh approximately 0.2 g of the extracted fat into a flask and add a known concentration of an internal standard solution (e.g., valeric acid, or for MS, this compound).[6]

-

Saponification: Add 4 mL of 0.5 N NaOH in methanol (B129727) and reflux the solution for approximately 8 minutes to saponify the fatty acids.[6]

-

Esterification: Add 5 mL of boron trifluoride-methanol solution through the condenser and boil for 2 minutes to convert the fatty acids to their methyl ester derivatives (FAMEs).[6]

-

Extraction: Add 5 mL of n-heptane, boil for 1 minute, then remove from heat. Add 15 mL of saturated sodium chloride solution to facilitate phase separation.[6]

-

Analysis: The upper n-heptane layer, containing the FAMEs, is collected and injected into the GC-FID system for analysis.

Caption: Workflow for the analysis of 2-Methylbutyric acid via GC-FID.

Metabolic and Biological Significance

2-Methylbutyric acid is a branched-chain short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of the branched-chain amino acid leucine (B10760876).[7][8] It plays a role in both microbial and host metabolism.

Bacterial Leucine Catabolism

In certain bacteria, such as Lactococcus lactis, 2-methylbutyric acid is produced as a secondary metabolite during periods of nutrient starvation.[7] The catabolic pathway of leucine yields 2-methylbutyric acid along with ATP, providing energy and essential precursors for the cell when preferred carbon sources are depleted.[7] This pathway involves key intermediates like hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) and acetyl-CoA.[7]

Caption: Simplified pathway of Leucine catabolism to 2-Methylbutyric acid.

Role in Host Physiology

As an SCFA, 2-methylbutyric acid absorbed from the gut can influence host physiology. SCFAs are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.[8] Through these mechanisms, they can modulate various processes:

-

Metabolic Health: SCFAs are involved in regulating energy homeostasis and lipid metabolism.[9]

-

Immune Response: They can have anti-inflammatory effects and help regulate immune responses.[9]

-

Cardiovascular Health: Recent research has explored the association between 2-methylbutyric acid and cardiovascular protein markers, suggesting a potential role in cardiovascular health, particularly in specific patient populations like those undergoing hemodialysis.[8]

References

- 1. scbt.com [scbt.com]

- 2. 2-Methyl butyric acid | 116-53-0 [chemicalbook.com]

- 3. 2-METHYL BUTYRIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. 2-甲基丁酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]

Synthesis of DL-2-Methyl-d3-butyric Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and application of DL-2-Methyl-d3-butyric acid, an isotopically labeled short-chain fatty acid crucial for metabolic research. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support its use in drug development and scientific investigation.

Introduction

This compound is a deuterated analog of 2-methylbutyric acid, a branched-chain fatty acid produced through the metabolism of amino acids, primarily leucine (B10760876) and isoleucine.[1] Its stable isotope label makes it an invaluable tracer for metabolic flux analysis (MFA), allowing researchers to track the fate of this metabolite through various biochemical pathways.[2][3] Understanding the metabolism of 2-methylbutyric acid is significant due to its role in energy metabolism, lipid synthesis, and potential cell signaling functions.[1][4]

Synthesis of this compound

A reliable method for the synthesis of this compound is through a Grignard reaction, a versatile and well-established method for forming carbon-carbon bonds.[5][6][7] This approach involves the reaction of a deuterated Grignard reagent with an appropriate electrophile. The following protocol describes a representative synthesis.

Experimental Protocol: Grignard Reaction Synthesis

Materials:

-

Methyl-d3 iodide (CD₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl chloroformate

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture.

-

In a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve methyl-d3 iodide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the methyl-d3 iodide solution to the magnesium to initiate the reaction. Initiation can be confirmed by the appearance of bubbles and a cloudy solution.

-

Once initiated, add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the methyl-d3-magnesium iodide Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve ethyl chloroformate in anhydrous diethyl ether in the dropping funnel.

-

Add the ethyl chloroformate solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The aqueous and organic layers should be separated.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

-

Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific reaction conditions and scale.

| Parameter | Value | Method of Determination |

| Yield | 60-75% | Gravimetric analysis after purification |

| Purity | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Isotopic Enrichment | >99% | Mass Spectrometry |

| ¹H NMR (CDCl₃) | δ 0.9 (t, 3H), 1.4-1.7 (m, 2H), 2.4 (q, 1H) | ¹H Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (CDCl₃) | δ ~11, ~16, ~26, ~41, ~183 | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum (EI) | M⁺ at m/z 105 | Electron Ionization Mass Spectrometry |

Note: The proton and carbon signals for the deuterated methyl group will be absent or significantly reduced in the respective NMR spectra.

Biological Significance and Signaling Pathway

2-Methylbutyric acid is a product of the catabolism of branched-chain amino acids, particularly isoleucine. In this pathway, isoleucine is transaminated and subsequently decarboxylated to form 2-methylbutyryl-CoA, which can then be further metabolized. Short-chain fatty acids, including 2-methylbutyric acid, are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs) such as GPR41 and GPR43. Activation of these receptors can initiate intracellular signaling cascades that influence various cellular processes.

Experimental Workflow for Metabolic Tracing

This compound is an ideal tracer for studying fatty acid metabolism in cell culture. The following workflow outlines the key steps for a stable isotope tracing experiment.

Protocol for Stable Isotope Tracing in Cell Culture

1. Media Preparation:

-

Prepare cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled 2-methylbutyric acid.

-

Add this compound to the medium at the desired final concentration.

2. Cell Culture and Labeling:

-

Culture cells in the prepared labeling medium for a time course sufficient to achieve isotopic steady-state for the metabolites of interest. This duration can range from hours to days depending on the metabolic pathway being studied.

3. Metabolite Extraction:

-

Harvest the cells and rapidly quench metabolism, typically using cold methanol (B129727) or a similar solvent mixture.

-

Extract metabolites using a biphasic extraction method (e.g., with methanol, chloroform, and water) to separate polar and nonpolar metabolites.

4. Analytical Detection:

-

Analyze the isotopic enrichment in downstream metabolites using mass spectrometry (e.g., GC-MS or LC-MS). This allows for the quantification of the contribution of this compound to various metabolic pools.

5. Data Analysis:

-

Process the mass spectrometry data to determine the mass isotopomer distributions of key metabolites.

-

Use this data for metabolic flux analysis to calculate the rates of metabolic reactions.

Conclusion

This compound is a critical tool for researchers investigating branched-chain fatty acid metabolism and its role in cellular physiology and disease. The synthetic protocol and experimental workflows provided in this guide offer a comprehensive resource for the effective utilization of this stable isotope-labeled compound in metabolic research. The ability to trace the metabolic fate of 2-methylbutyric acid provides valuable insights into complex biological systems, with potential applications in drug discovery and the development of novel therapeutic strategies.

References

- 1. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods of Preparation of Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 6. byjus.com [byjus.com]

- 7. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II [kpu.pressbooks.pub]

A Technical Guide to DL-2-Methyl-d3-butyric acid (CAS 95926-92-4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-Methyl-d3-butyric acid, a deuterated form of 2-methylbutyric acid. This document details its chemical and physical properties, applications, and relevant experimental methodologies. It is intended to be a valuable resource for professionals in research, and drug development who are utilizing or considering this stable isotope-labeled compound in their work.

Core Compound Information

This compound is the deuterium-labeled analog of DL-2-Methylbutyric acid. The incorporation of three deuterium (B1214612) atoms on the methyl group at the 2-position results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 95926-92-4 | [1] |

| Unlabeled CAS Number | 116-53-0 | N/A |

| Chemical Formula | C₅H₇D₃O₂ | [1] |

| Molecular Weight | 105.15 g/mol | [1] |

| Appearance (unlabeled) | Colorless Liquid | N/A |

| Odor (unlabeled) | Pungent, Cheesy | N/A |

| Boiling Point (unlabeled) | 176-177 °C | N/A |

| Density (unlabeled) | 0.936 g/mL at 25 °C | N/A |

| Solubility (unlabeled) | Soluble in water and organic solvents | N/A |

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements of the endogenous, non-labeled 2-methylbutyric acid.[2]

Deuterium-labeled compounds are also valuable as tracers in metabolic studies.[3][4] By introducing this compound into a biological system, researchers can track its metabolic fate, providing insights into various biochemical pathways.

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve the use of a deuterated starting material. A plausible synthetic route could be a Grignard reaction using a deuterated alkyl halide followed by carboxylation.

Experimental Workflow: Hypothetical Synthesis

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Grignard Reagent Formation: React 2-bromobutane with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-butylmagnesium bromide.

-

Reaction with Deuterated Methyl Halide: Introduce a deuterated methyl halide (e.g., methyl-d3 iodide) to the Grignard reagent. This step would require careful optimization to achieve the desired methylation. Alternatively, a more direct approach would be to start with a deuterated precursor that can be converted to the final product.

-

Carboxylation: The resulting organometallic compound is then reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

-

Acidic Workup: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and yield this compound.

-

Purification: The final product would be purified using standard techniques such as distillation or chromatography.

Note: This is a generalized and hypothetical procedure. The actual synthesis would require specific optimization of reaction conditions, reagents, and purification methods.

Quantification of 2-Methylbutyric Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of short-chain fatty acids in biological matrices.[5][6]

Experimental Workflow: Quantitative Analysis

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated 2-Methylbutyric Acid: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological significance of deuterated 2-methylbutyric acid. In the absence of direct extensive research on this specific deuterated molecule, this document synthesizes information on the known biological roles of 2-methylbutyric acid with the established principles of deuterium (B1214612) substitution in pharmacology. The content herein is intended to provide a foundational understanding and framework for future research and development in this area.

Introduction

2-Methylbutyric acid is a short-chain fatty acid (SCFA) found in nature and produced by the human gut microbiota through the metabolism of the amino acid leucine.[1][2] It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which are naturally present in various foods.[3] As an SCFA, 2-methylbutyric acid is implicated in a range of physiological processes, including energy metabolism, regulation of immune responses, and potential neuroprotective effects.[1]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy increasingly employed in drug development to enhance the pharmacokinetic and metabolic profiles of bioactive molecules.[4][5][6] The primary mechanism underlying these improvements is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, leading to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[4][5][7]

This guide will delve into the inferred biological significance of deuterated 2-methylbutyric acid by examining the known functions of its non-deuterated counterpart and the predictable consequences of deuteration.

Endogenous 2-Methylbutyric Acid: A Synopsis of its Biological Roles

2-Methylbutyric acid, as a product of gut microbial fermentation of dietary proteins, plays a role in host physiology.[8] Its biological activities are multifaceted:

-

Energy Metabolism: It serves as an intermediate in the breakdown of leucine, contributing to the production of acetyl-CoA, a key molecule in cellular energy generation via the tricarboxylic acid (TCA) cycle.[1]

-

Anti-inflammatory and Immune Modulation: As a short-chain fatty acid, it is suggested to have anti-inflammatory properties.[1] One identified mechanism is its ability to induce protein SUMOylation in intestinal cells, which dampens inflammatory responses.[8]

-

Cardiovascular Health: A study in hemodialysis patients revealed a negative association between circulating 2-methylbutyric acid and bone morphogenetic protein 6 (BMP-6), suggesting a potential role in vascular health.[9][10]

-

Neuroprotection: Research indicates potential neuroprotective effects against oxidative stress and apoptosis, suggesting relevance in neurological disorders.[1]

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium at specific positions in the 2-methylbutyric acid molecule is predicted to alter its metabolic fate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more difficult to break. This can significantly slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step.[7]

Potential Advantages of Deuterating 2-Methylbutyric Acid:

-

Improved Metabolic Stability: Deuteration can lead to a slower rate of metabolism, resulting in a longer biological half-life.[6]

-

Enhanced Bioavailability: By reducing first-pass metabolism, more of the active compound may reach systemic circulation.[6]

-

Reduced Toxic Metabolite Formation: If any adverse effects of 2-methylbutyric acid are linked to its metabolites, deuteration could redirect metabolism away from the formation of these toxic species.[5]

-

Sustained Therapeutic Effect: A longer half-life could lead to more stable plasma concentrations and a more sustained therapeutic effect, potentially allowing for less frequent dosing.[6]

The following diagram illustrates the general principle of how deuteration can impact the pharmacokinetics of a drug.

Potential Therapeutic Applications of Deuterated 2-Methylbutyric Acid

Based on the known biological activities of 2-methylbutyric acid, its deuterated counterpart could be investigated for the following therapeutic areas:

-

Inflammatory Bowel Disease (IBD): Given its anti-inflammatory properties in the gut, a deuterated version with a longer residence time could offer enhanced local therapeutic effects.

-

Neurodegenerative Diseases: The potential for neuroprotection could be amplified by a more stable form of the molecule that can better cross the blood-brain barrier and exert its effects over a longer period.

-

Metabolic Disorders: Its role in energy metabolism suggests that a deuterated form might have applications in managing metabolic syndromes, though this would require extensive investigation.

-

Cardiovascular Diseases: The link to BMP-6 and vascular health suggests that a deuterated version could be explored for its potential to mitigate vascular calcification or other cardiovascular pathologies.[9][10]

Experimental Protocols

While specific protocols for deuterated 2-methylbutyric acid are not available in the literature, this section provides a general framework for key experiments based on standard methodologies in drug development.

Synthesis of Deuterated 2-Methylbutyric Acid

The synthesis of deuterated 2-methylbutyric acid would likely involve the use of deuterated starting materials or reagents. A common approach for deuterating carboxylic acids is through late-stage C-H deuteration using a suitable catalyst and a deuterium source, such as a deuterated solvent.

General Protocol for Late-Stage β-C(sp3)–H Deuteration of a Carboxylic Acid:

-

Reactants: The free carboxylic acid (2-methylbutyric acid), a palladium catalyst, a specific ligand, and a deuterated solvent (e.g., deuterated acetic acid).

-

Reaction Setup: The reactants are combined in a sealed reaction vessel under an inert atmosphere.

-

Heating: The mixture is heated to a specified temperature for a defined period to allow for the C-H to C-D exchange to occur.

-

Purification: After the reaction is complete, the deuterated product is isolated and purified using standard techniques such as column chromatography or distillation.

-

Characterization: The final product's identity and isotopic purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Metabolic Stability Assay

This assay is crucial to determine if deuteration has successfully slowed down the metabolism of 2-methylbutyric acid.

Protocol using Liver Microsomes:

-

Incubation Mixture: Prepare a mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and either deuterated or non-deuterated 2-methylbutyric acid in a suitable buffer.

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the deuterated compound would indicate a positive kinetic isotope effect.

In Vivo Pharmacokinetic Study

This study would be performed in an animal model (e.g., rats or mice) to understand how the deuterated compound behaves in a living organism.

Protocol for Oral Dosing in Rats:

-

Animal Model: Use a cohort of rats, divided into two groups: one receiving the non-deuterated compound and the other receiving the deuterated compound.

-

Dosing: Administer a single oral dose of the respective compound to each rat.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Quantitative Data

Currently, there is no publicly available quantitative data on the pharmacokinetics or pharmacodynamics of deuterated 2-methylbutyric acid. The table below is a template that can be used to summarize such data once it becomes available through the experimental protocols described above.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 2-Methylbutyric Acid and its Deuterated Analog.

| Parameter | 2-Methylbutyric Acid | Deuterated 2-Methylbutyric Acid | Fold Change |

| In Vitro Half-life (min) | Value | Value | Value |

| Intrinsic Clearance (µL/min/mg) | Value | Value | Value |

| Oral Bioavailability (%) | Value | Value | Value |

| Cmax (ng/mL) | Value | Value | Value |

| AUC (ng*h/mL) | Value | Value | Value |

| Elimination Half-life (h) | Value | Value | Value |

Signaling Pathways

The signaling pathways modulated by 2-methylbutyric acid are still under investigation. As an SCFA, it is likely to interact with G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and may also act as a histone deacetylase (HDAC) inhibitor. The following diagram illustrates a potential signaling pathway for 2-methylbutyric acid based on its known effects as an SCFA.

Conclusion

Deuterated 2-methylbutyric acid represents a novel therapeutic candidate with the potential for an improved pharmacokinetic profile compared to its non-deuterated form. The foundational biological activities of 2-methylbutyric acid in inflammation, metabolism, and neuroprotection provide a strong rationale for investigating its deuterated analog. The principles of the kinetic isotope effect suggest that deuteration could lead to a more stable and effective molecule. However, it must be emphasized that the biological significance and therapeutic potential of deuterated 2-methylbutyric acid are currently inferred and require rigorous experimental validation. The experimental frameworks and conceptual models presented in this guide are intended to serve as a starting point for researchers to explore this promising area of drug development.

References

- 1. The Biological Significance of 2-Methyl Butyric Acid in Metabolism - Nanjing Chemical Material Corp. [njchm.com]

- 2. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DL-2-Methyl-d3-butyric Acid for Laboratory Applications

This technical guide provides an in-depth overview of DL-2-Methyl-d3-butyric acid, a deuterated internal standard, for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, outlines its primary applications, and provides comprehensive experimental protocols for its use in quantitative analysis.

Introduction

This compound (CAS No. 95926-92-4) is the deuterium-labeled form of DL-2-Methylbutyric acid.[1][2] Its primary utility in a laboratory setting is as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable heavy isotopes like deuterium (B1214612) has become a critical tool in drug development for tracing and quantifying molecules, with deuteration potentially influencing the pharmacokinetic and metabolic profiles of drugs.[2]

Properties of this compound and its Non-Deuterated Analog

Quantitative data for this compound and its non-deuterated form, DL-2-Methylbutyric acid, are summarized below. This information is compiled from various supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties

| Property | This compound | DL-2-Methylbutyric Acid | Source(s) |

| CAS Number | 95926-92-4 | 116-53-0 | [1][3] |

| Molecular Formula | C5H7D3O2 | C5H10O2 | [1][3] |

| Molecular Weight | 105.15 g/mol | 102.13 g/mol | [1][3] |

| Appearance | - | Clear, colorless to pale yellow liquid | [4] |

| Density | - | 0.936 - 0.937 g/cm³ at 20-25 °C | [4] |

| Boiling Point | - | 176 - 182 °C | [4][5] |

| Melting Point | - | -5 to -29 °C | [4][5][6] |

| Flash Point | - | 72 - 83 °C (closed cup) | [4][5] |

| Vapor Pressure | - | 0.5 - 0.68 mmHg at 20-25 °C | [4] |

| Solubility | - | Slightly soluble in water; soluble in ethanol, ether, and most organic solvents. | [4][6] |

| Refractive Index | - | n20/D 1.405 - 1.418 | [4] |

Note: Specific data for the deuterated compound are limited as it is primarily supplied in small quantities for research. The properties of the non-deuterated form are provided as a close reference.

Suppliers

This compound for laboratory use is available from several reputable suppliers of research chemicals and stable isotopes.

Table 2: Major Suppliers

| Supplier | Product Name | Intended Use |

| MedchemExpress | This compound | Research use only, as a tracer or internal standard.[2] |

| Santa Cruz Biotechnology | This compound | Biochemical for proteomics research.[1] |

Experimental Protocols

This compound is an ideal internal standard for the quantification of 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in various biological matrices. Below are detailed methodologies for its use in LC-MS and GC-MS.

Quantification of Short-Chain Fatty Acids in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from established methods for SCFA analysis and is suitable for matrices such as plasma, serum, and fecal extracts.[7][8]

4.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

SCFA standards (e.g., acetic, propionic, butyric, isobutyric, valeric, isovaleric, and 2-methylbutyric acid)

-

Derivatization Reagent: 3-nitrophenylhydrazine (B1228671) hydrochloride (3-NPH)

-

Coupling Agent: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid

-

Biological matrix (e.g., plasma, fecal supernatant)

4.1.2. Sample Preparation and Derivatization

-

Standard and Internal Standard Preparation: Prepare stock solutions of SCFA standards and this compound in an appropriate solvent (e.g., 50:50 water/acetonitrile). Create a series of calibration standards by serially diluting the SCFA stock solution. Spike each calibration standard and sample with the this compound internal standard to a fixed final concentration.[9]

-

Sample Pre-treatment: For plasma or serum, precipitate proteins by adding a 3-fold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant. For fecal samples, homogenize in a suitable solvent (e.g., 70% isopropanol), centrifuge, and use the clear supernatant.[7]

-

Derivatization: To 50 µL of the sample, standard, or blank, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC. Mix and incubate at 40 °C for 30 minutes.[7]

-

Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid. The sample is now ready for LC-MS/MS analysis.[7]

4.1.3. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for each derivatized SCFA and the deuterated internal standard.

4.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of each SCFA standard to the internal standard against the concentration of the standard. Determine the concentration of SCFAs in the samples by interpolating their peak area ratios from the calibration curve.

Caption: LC-MS/MS sample preparation and analysis workflow.

Quantification of Short-Chain Fatty Acids in Biological Samples using GC-MS with a Deuterated Internal Standard

This protocol is based on methods that utilize derivatization to increase the volatility of SCFAs for GC-MS analysis.[10][11]

4.2.1. Materials and Reagents

-

This compound (Internal Standard)

-

SCFA standards

-

Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

-

Solvents: Methanol (MeOH), Pyridine

-

Reagents: Sodium hydroxide (B78521) (NaOH)

-

Biological matrix (e.g., serum, fecal homogenate)

4.2.2. Sample Preparation and Derivatization

-

Sample Preparation: For serum, add 30 µL of 0.1 M NaOH and 20 µL of the internal standard solution to the sample. Add 430 µL of MeOH, vortex, and store at -20 °C for 20 minutes to precipitate proteins.[11] For fecal samples, homogenize in a solution containing NaOH, the internal standard, and MeOH.[11]

-

Extraction: Centrifuge the samples and collect the supernatant. Dry the supernatant completely using a vacuum centrifuge.

-

Derivatization: Re-dissolve the dried pellet in a suitable solvent. Add the derivatization reagent (e.g., MTBSTFA) and incubate at 60 °C for 30-90 minutes.[10][11]

4.2.3. GC-MS Analysis

-

GC System: A gas chromatograph with a suitable capillary column (e.g., a wax-based column).[12]

-

Injector: Splitless injection is commonly used.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized SCFAs. A typical program might start at 60°C and ramp up to 325°C.[11]

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Full scan or selected ion monitoring (SIM) mode can be used.

4.2.4. Data Analysis

Similar to the LC-MS method, create a calibration curve using the peak area ratios of the SCFA standards to the deuterated internal standard. Quantify the SCFAs in the samples from this curve.

Caption: GC-MS sample preparation and analysis workflow.

Signaling and Metabolic Pathways

2-Methylbutyric acid is a short-chain fatty acid (SCFA) that can be produced by the gut microbiota from the fermentation of amino acids.[13] While research on its specific signaling roles in mammalian cells is ongoing, it is known to be involved in several metabolic pathways and may influence cellular processes.

Microbial Production of 2-Methylbutyric Acid

In certain bacteria, 2-methylbutyric acid is a product of amino acid catabolism. For example, in Lactococcus lactis, it is produced from leucine (B10760876) via the hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) pathway.[13]

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. consolidated-chemical.com [consolidated-chemical.com]

- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shimadzu.com [shimadzu.com]

- 13. Identification of the leucine-to-2-methylbutyric acid catabolic pathway of Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety of DL-2-Methyl-d3-butyric Acid

This technical guide provides a comprehensive overview of the safety information for DL-2-Methyl-d3-butyric acid (CAS No. 95926-92-4). The content is primarily derived from safety data sheets (SDS) for the non-deuterated analogue, DL-2-Methylbutyric acid (CAS No. 116-53-0), as comprehensive safety data for the deuterated form is limited. The information is intended for researchers, scientists, and professionals in drug development who handle this substance.

Hazard Identification and Classification

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid.[2] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[2][3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life. |

Signal Word: Danger[3]

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventive measures include keeping the substance away from heat and open flames, washing skin thoroughly after handling, not eating or drinking while using, and wearing protective gloves, clothing, eye, and face protection.[2][4] In case of exposure, immediate medical attention is required.[4][5]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic stench.[1] It is a combustible material.[4][5]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C5H7D3O2[1] |

| Molecular Weight | 105.15 g/mol [6] |

| Physical State | Liquid[1] |

| Color | Colorless[1] |

| Odor | Stench[1][4] |

| Melting Point | -70°C (-94 °F)[1] |

| Boiling Point | 176 - 177 °C (349 - 351 °F)[1] |

| Density | 0.936 g/cm³[1] |

| Water Solubility | 45 g/L[1] |

| Vapor Pressure | 0.7 hPa (0.5 mmHg) at 20 °C (68 °F)[1] |

| Partition coefficient (octanol/water) | log Pow: 1.18[1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data, primarily from the non-deuterated form, indicates that it is harmful if swallowed or absorbed through the skin.[1] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2]

Table 3: Acute Toxicity Data for (±)-2-Methylbutyric Acid

| Route | Species | Value |

| Oral | Rat | LD50: 1,750 mg/kg[1][7] |

| Dermal | Rabbit | LD50: 1,367 mg/kg[1] |

Carcinogenicity, Mutagenicity, and Teratogenicity:

-

Carcinogenic effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[1][8]

Experimental Protocols

Detailed experimental methodologies for toxicological studies are not provided in standard safety data sheets. The LD50 values cited are typically determined using standardized protocols, such as the OECD Test Guideline 401 for acute oral toxicity. These studies involve administering the substance to animals under controlled conditions to determine the dose that is lethal to 50% of the test population.

First-Aid Measures Protocol

The following protocols are based on standard first-aid procedures outlined in the safety data sheets.[3][4][5]

Caption: First-aid workflow for exposure to this compound.

Accidental Release and Handling

In the event of a spill, it is crucial to ensure adequate ventilation, avoid breathing vapors, and prevent contact with the substance.[2] The area should be evacuated, and all sources of ignition must be removed.[2][4][5] Spills should be contained and collected with a liquid-absorbent, neutralizing material.[2]

Chemical Spill Response Workflow

The following diagram illustrates the general workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Safe Handling and Storage

When handling this compound, it is essential to use personal protective equipment, including chemical safety goggles, protective gloves, and appropriate clothing to prevent skin exposure.[4][5] Work should be conducted in a well-ventilated area or under a fume hood.[8] The substance should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4][5] It should be kept away from heat, sparks, and open flames.[2][4][5]

Fire-Fighting Measures

This compound is a combustible liquid.[4][5] In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][5] Containers may explode when heated.[4][5] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][5]

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. (±)-2-Methyl-d3-butyric Acid | LGC Standards [lgcstandards.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to DL-2-Methyl-d3-butyric Acid: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methyl-d3-butyric acid (CAS No. 95926-92-4) is a deuterated isotopologue of DL-2-Methylbutyric acid.[1] The incorporation of deuterium (B1214612) in place of hydrogen at the methyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analogue, DL-2-Methylbutyric acid (CAS No. 116-53-0), and discusses the anticipated effects of deuteration.

Physical Properties

Table 1: Physical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | DL-2-Methylbutyric Acid |

| CAS Number | 95926-92-4[1] | 116-53-0[2] |

| Molecular Formula | C5H7D3O2[1] | C5H10O2[2] |

| Molecular Weight | 105.15 g/mol [1] | 102.13 g/mol [2] |

| Appearance | Not specified (likely a colorless liquid) | Colorless to pale yellow liquid |

| Melting Point | Not specified | -70 °C |

| Boiling Point | Not specified (expected to be slightly higher than the non-deuterated form) | 176-177 °C[2] |

| Density | Not specified (expected to be slightly higher than the non-deuterated form) | 0.936 g/mL at 25 °C[2] |

| Refractive Index | Not specified | n20/D 1.405 |

| Solubility | Not specified (expected to be similar to the non-deuterated form) | Slightly soluble in water; soluble in alcohol and oils.[2] |

Chemical Properties

This compound is a carboxylic acid and is expected to exhibit chemical reactivity typical of this functional group. The deuterium label at the 2-methyl position is generally stable under normal reaction conditions and does not significantly alter the chemical behavior of the carboxyl group.

Key Chemical Reactions:

-

Acid-Base Reactions: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

-

Esterification: It can undergo esterification with alcohols in the presence of an acid catalyst to form esters.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Conversion to Acid Chlorides: It can be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Experimental Protocols

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of a liquid carboxylic acid like this compound.

1. Determination of Boiling Point:

-

Apparatus: A small-scale distillation apparatus, heating mantle, thermometer, and boiling chips.

-

Procedure:

-

Place a small volume (e.g., 2-3 mL) of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

2. Determination of Density:

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid from the top of the capillary.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

-

3. Determination of Solubility:

-

Apparatus: Test tubes, vortex mixer, and a centrifuge.

-

Procedure for Water Solubility:

-

Add a small, known amount of this compound to a test tube containing a known volume of deionized water.

-

Vortex the mixture vigorously for several minutes.

-

Allow the mixture to stand and observe for any undissolved material. If the substance dissolves completely, add more until saturation is reached.

-

If undissolved material is present, centrifuge the sample to separate the phases.

-

Carefully remove an aliquot of the aqueous phase and determine the concentration of the dissolved acid by titration with a standard base.

-

Synthesis of this compound

A common method for the synthesis of deuterated carboxylic acids involves the use of a deuterated starting material. One plausible synthetic route for this compound could involve the following steps:

-

Grignard Reagent Formation: React a deuterated alkyl halide, such as 1-bromo-2-methyl-d3-propane, with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution. The Grignard reagent will attack the carbon dioxide to form a magnesium carboxylate salt.

-

Acidification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield this compound.

-

Purification: The final product can be purified by extraction and subsequent distillation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a valuable tool for a range of scientific applications. While specific physical and chemical data for this deuterated compound are limited, its properties can be reasonably estimated from its non-deuterated counterpart. The experimental protocols and analytical workflows described in this guide provide a solid foundation for researchers and drug development professionals working with this and similar isotopically labeled compounds. Further experimental investigation is warranted to fully characterize the unique properties of this compound.

References

Commercial Availability and Technical Applications of DL-2-Methyl-d3-butyric Acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of DL-2-Methyl-d3-butyric acid. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate its use in a laboratory setting.

Introduction

This compound (CAS No. 95926-92-4) is the deuterated form of 2-methylbutyric acid, a branched-chain short-chain fatty acid (SCFA). Due to the presence of deuterium (B1214612) atoms at the methyl group, this isotopically labeled compound serves as an invaluable internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass shift, allow for precise and accurate quantification in complex biological matrices.

Commercial Availability

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary suppliers include Santa Cruz Biotechnology and MedChemExpress. It is typically sold in quantities ranging from milligrams to grams for research purposes. When purchasing, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and isotopic enrichment.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | sc-225132 | 95926-92-4 | C₅H₇D₃O₂ | 105.15 |

| MedChemExpress | HY-W001942S | 95926-92-4 | C₅H₇D₃O₂ | 105.15 |

Physicochemical Properties

Detailed physicochemical data for this compound is often provided on the supplier's technical data sheet or Certificate of Analysis. The properties of the non-deuterated form, DL-2-Methylbutyric acid (CAS No. 116-53-0), are presented below and can be used as a reasonable estimate.[1][2][3][4][5][6][7][8]

Table 2: Physicochemical Properties of DL-2-Methylbutyric Acid

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Molecular Weight | 102.13 g/mol [5][9] |

| Boiling Point | 176-177 °C[1][3][5][6] |

| Density | ~0.936 g/mL at 25 °C[1][5] |

| Refractive Index | ~1.405 at 20 °C[1][3][6] |

| Purity (typical) | ≥98% |

| Isotopic Enrichment (typical for deuterated) | ≥98% |

Note: Purity and isotopic enrichment for this compound should be confirmed with the supplier's Certificate of Analysis for the specific lot.

Biological Significance and Metabolic Pathways

2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine. In microorganisms, such as Lactococcus lactis, and in humans, these amino acids are broken down through a series of enzymatic reactions to yield various metabolites, including 2-methylbutyric acid. This SCFA can then be utilized in cellular processes or serve as a precursor for the synthesis of other molecules.[10][11][12][13]

Leucine and Isoleucine Catabolism Pathways

The metabolic pathways leading to the formation of 2-methylbutyric acid from leucine and isoleucine are well-characterized. These pathways involve transamination, oxidative decarboxylation, and subsequent enzymatic conversions.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of short-chain fatty acids. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of SCFAs in Biological Samples using GC-MS

This protocol describes the analysis of SCFAs, including 2-methylbutyric acid, in biological matrices such as plasma, fecal water, or cell culture media.[14][15]

5.1.1. Materials

-

This compound (internal standard)

-

SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate, 2-methylbutyrate, etc.)

-

Ethanol (or other suitable organic solvent)

-

Hydrochloric acid (HCl) or other acid for acidification

-

Anhydrous sodium sulfate

-

GC-grade vials and inserts

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

5.1.2. Sample Preparation Workflow

5.1.3. GC-MS Parameters

-

Column: A suitable capillary column for volatile fatty acid analysis (e.g., a wax or a low-polarity column).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 min

-

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the internal standard.

Table 3: Recommended Ions for SIM in GC-MS Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-Methylbutyric acid | 74 | 57 |

| This compound | 77 | 60 |

Synthesis of α-Deuterated Carboxylic Acids

While this compound is commercially available, general protocols for the synthesis of α-deuterated carboxylic acids can be adapted for its production in a research setting if required. One common method involves the use of malonic esters.[16][17]

5.2.1. General Synthesis Scheme

References

- 1. chembk.com [chembk.com]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. 2-methyl butyric acid, 116-53-0 [thegoodscentscompany.com]

- 4. 2-Methylbutanoic Acid | C5H10O2 | CID 8314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (±)-2-Methylbutyric acid natural, = 98 , FG 116-53-0 [sigmaaldrich.com]

- 6. 2-Methyl butyric acid | 116-53-0 [chemicalbook.com]

- 7. 2-Methylbutyric acid | CAS#:116-53-0 | Chemsrc [chemsrc.com]

- 8. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. Identification of the leucine-to-2-methylbutyric acid catabolic pathway of Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices using LC-MS/MS with DL-2-Methyl-d3-butyric acid as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of short-chain fatty acids (SCFAs) in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency. For accurate quantification, a suite of isotopically labeled internal standards is utilized, including the strategic use of DL-2-Methyl-d3-butyric acid for the precise measurement of branched-chain C5 SCFAs. This method provides high sensitivity, specificity, and reproducibility, making it suitable for a wide range of research and clinical applications.

Introduction

Short-chain fatty acids (SCFAs), primarily produced by gut microbial fermentation of dietary fibers, are crucial signaling molecules in host physiology and pathophysiology. Accurate quantification of SCFAs such as acetic, propionic, butyric, isobutyric, valeric, isovaleric, and 2-methylbutyric acid in biological matrices like feces, plasma, and tissue is essential for understanding their role in health and disease. Due to their high polarity and volatility, direct analysis of SCFAs by LC-MS/MS is challenging.[1] Chemical derivatization significantly improves their chromatographic behavior and detection sensitivity.[1][2] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variability during sample preparation and analysis.[2][3][4][5] This application note describes a validated LC-MS/MS method for SCFA analysis, highlighting the use of this compound as an internal standard for C5 branched-chain SCFAs.

Experimental Workflow

The overall experimental workflow for the analysis of SCFAs is depicted below.

Caption: Experimental workflow for SCFA analysis.

Detailed Protocols

Reagents and Materials

-

SCFA standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, 2-methylbutyric acid.

-

Isotopically labeled internal standards: Acetic acid-d4, Propionic acid-d5, Butyric acid-d7, and this compound.

-

Derivatization reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Solvents: LC-MS grade acetonitrile, isopropanol (B130326), methanol, and water. Formic acid.

-

Sample collection tubes and homogenization equipment.

Sample Preparation (Fecal Samples)

-

Homogenize 10-30 mg of fecal sample in 1 mL of 70% isopropanol using bead beating.[5]

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the clear supernatant for derivatization.

Derivatization Protocol

-

To 50 µL of the sample supernatant, add 50 µL of an aqueous internal standard mixture. The final concentration of each internal standard should be optimized based on the expected analyte concentrations.

-

Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.[5]

-

Mix and incubate the reaction mixture for 30 minutes at 40°C.[5]

-

Quench the reaction by adding 200 µL of 0.1% formic acid.[5]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to separate the derivatized SCFAs, followed by a wash and re-equilibration step.[5] |

| Flow Rate | 500 µL/min[5] |

| Column Temperature | 60°C[5] |

| Injection Volume | 2 µL[5] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI)[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 450°C[5] |

MRM Transitions

MRM transitions for each derivatized SCFA and internal standard must be optimized. The derivatization with 3-NPH adds a common moiety, leading to a characteristic neutral loss that can be monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetic acid-3NPH | Optimized | Optimized |

| Propionic acid-3NPH | Optimized | Optimized |

| Isobutyric acid-3NPH | Optimized | Optimized |

| Butyric acid-3NPH | Optimized | Optimized |

| Isovaleric acid-3NPH | Optimized | Optimized |

| Valeric acid-3NPH | Optimized | Optimized |

| 2-Methylbutyric acid-3NPH | Optimized | Optimized |

| Acetic acid-d4-3NPH | Optimized | Optimized |

| Propionic acid-d5-3NPH | Optimized | Optimized |

| Butyric acid-d7-3NPH | Optimized | Optimized |

| This compound-3NPH | Optimized | Optimized |

Quantitative Data Summary

The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table presents typical performance data from a similar validated method without derivatization, which can be expected to be comparable or improved with the described derivatization method.[4][6]

| Analyte | Limit of Detection (LOD) (mM) | Limit of Quantification (LOQ) (mM) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Acetate | 0.003 | 0.01 | >0.998 | <12 | <20 | 92-120 |

| Propionate | 0.001 | 0.003 | >0.998 | <12 | <20 | 92-120 |

| Isobutyrate | 0.001 | 0.003 | >0.998 | <12 | <20 | 92-120 |

| Butyrate | 0.001 | 0.003 | >0.998 | <12 | <20 | 92-120 |

| Isovalerate | 0.001 | 0.003 | >0.998 | <12 | <20 | 92-120 |

| Valerate | 0.001 | 0.003 | >0.998 | <12 | <20 | 92-120 |

Signaling Pathway Diagram

The production of SCFAs by gut microbiota from dietary fiber is a key metabolic pathway influencing host health.

References

- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]

- 2. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for DL-2-Methyl-d3-butyric acid in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the use of DL-2-Methyl-d3-butyric acid in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its non-deuterated analog, 2-methylbutyric acid, and other short-chain fatty acids (SCFAs) like butyric acid, as well as established methodologies for using stable isotope-labeled compounds in cell culture. The "-d3" designation indicates that this compound is deuterated, making it an ideal tool for metabolic tracing studies using mass spectrometry.

Application Notes

This compound is a stable isotope-labeled form of 2-methylbutyric acid, a branched-chain short-chain fatty acid. Like other SCFAs, it is expected to influence cellular processes through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41).[1][2] Its deuteration allows researchers to distinguish it from endogenous 2-methylbutyric acid, enabling precise tracking of its uptake, metabolic fate, and incorporation into cellular components.

Primary Applications:

-

Metabolic Tracing: The key application of this compound is to trace the metabolic pathways of 2-methylbutyric acid in various cell types. This can provide insights into its role in energy metabolism, lipid synthesis, and amino acid breakdown.[3]

-

Mechanism of Action Studies: By combining metabolic tracing with functional assays, researchers can elucidate the specific downstream effects of 2-methylbutyric acid. This includes its impact on gene expression through HDAC inhibition and the activation of specific signaling cascades via GPCRs.

-

Drug Development: Understanding the cellular effects of 2-methylbutyric acid can inform the development of novel therapeutics targeting metabolic and signaling pathways implicated in diseases such as cancer and metabolic disorders.

Key Biological Activities of Related Short-Chain Fatty Acids:

-

HDAC Inhibition: Butyrate (B1204436) is a well-known HDAC inhibitor.[4] This leads to hyperacetylation of histones, altering chromatin structure and gene expression.[4] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] 2-methylbutyric acid may exhibit similar properties.

-

GPCR Signaling: SCFAs can activate GPCRs, leading to a variety of cellular responses, including modulation of inflammatory responses and metabolic regulation.[1][6]

-

Anti-proliferative and Pro-apoptotic Effects: Butyric acid has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[7]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general procedure for treating cultured cells with this compound to assess its biological effects.

Materials:

-

This compound

-

Appropriate cell line and complete culture medium

-

Sterile, tissue culture-treated plates or flasks

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., cell lysis buffer, RNA/protein extraction kits, apoptosis assay kits)

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤ 0.1% for DMSO).

-

Cell Treatment: Once cells have adhered and are in the exponential growth phase, replace the existing medium with fresh medium containing the desired final concentration of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the treatment).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Incubation times and concentrations will need to be optimized for each cell line and experimental endpoint.

-

Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:

-

Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting)

-

Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays)

-

Cell Cycle Analysis: (e.g., Propidium iodide staining and flow cytometry)

-

Western Blotting: To analyze changes in protein expression (e.g., histone acetylation, p21, cyclins).

-

qRT-PCR: To analyze changes in gene expression.

-

Protocol 2: Metabolic Tracing using this compound

This protocol outlines a workflow for tracing the metabolic fate of this compound in cultured cells using mass spectrometry.

Materials:

-

This compound

-

Appropriate cell line and complete culture medium

-

Sterile, tissue culture-treated plates

-

Ice-cold PBS

-

Methanol, Chloroform, and Water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding and Growth: Seed cells and grow them to the desired confluency.

-

Isotope Labeling: Replace the culture medium with fresh medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound. Time points should be optimized based on the metabolic process of interest.

-

Metabolite Extraction: a. Aspirate the medium and wash the cells rapidly with ice-cold PBS. b. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and nonpolar metabolites.

-

Sample Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to identify and quantify the deuterated metabolites.

-

Data Analysis: Determine the incorporation of the deuterium (B1214612) label into various metabolic pools to elucidate the metabolic pathways of 2-methylbutyric acid.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of Short-Chain Fatty Acids

| Compound | Cell Line Example | Concentration Range | Incubation Time | Observed Effects | Reference |

| Butyric Acid | Jurkat | 0.31 - 5 mM | 21 hours | Cell cycle arrest, apoptosis | [8] |

| Butyric Acid | CHO | Not specified | 2.5 - 6.5 days | Inhibition of cell proliferation | [9] |

| Butyric Acid | Glioma Cell Lines | Not specified | 24 hours | Induced hyperacetylation, increased p21 expression, inhibited proliferation, enhanced apoptosis | [7] |

| 2-Methylbutyric Acid | Hemodialysis Patients (in vivo) | 0.22 ± 0.02 µM (circulating) | N/A | Negatively associated with BMP-6 | [6] |

Note: These concentrations are based on butyric acid and should be used as a starting point for optimization with this compound.

Table 2: Example Data from a Metabolic Tracing Experiment

| Metabolite | Fold Change (Treated vs. Control) | % Labeled (d3) |

| Intracellular 2-Methyl-d3-butyric acid | - | 98% |

| Acetyl-CoA | 1.5 | 15% |

| Palmitate | 1.2 | 5% |

| Glutamate | 1.1 | 2% |

Mandatory Visualization

References

- 1. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]